molecular formula C12H15FO2 B8077265 5-(2-Fluoro-5-methylphenoxy)pentanal

5-(2-Fluoro-5-methylphenoxy)pentanal

Cat. No.: B8077265
M. Wt: 210.24 g/mol
InChI Key: FDDUTXMPGHLVDH-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenoxy)pentanal is a substituted pentanal derivative featuring a phenoxy group at the terminal position of a five-carbon aliphatic chain. The phenoxy group is further substituted with a fluorine atom at the ortho position and a methyl group at the para position (relative to the oxygen atom). This structure combines the reactivity of an aldehyde group with the electronic and steric effects of the fluorinated aromatic substituent.

The methyl group may enhance lipophilicity and influence molecular interactions in biological or synthetic systems.

Properties

IUPAC Name

5-(2-fluoro-5-methylphenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-10-5-6-11(13)12(9-10)15-8-4-2-3-7-14/h5-7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDUTXMPGHLVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)F)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 5-(2-Fluoro-5-methylphenoxy)pentanal involves several synthetic routes and reaction conditions. The most common methods include:

Chemical Reactions Analysis

5-(2-Fluoro-5-methylphenoxy)pentanal undergoes various types of chemical reactions, including:

    Combination Reactions: In these reactions, two or more substances combine to form a single new substance.

    Decomposition Reactions: These reactions involve the breakdown of a compound into two or more simpler substances.

    Single-Replacement Reactions: In these reactions, one element replaces another in a compound.

    Double-Replacement Reactions: These reactions involve the exchange of ions between two compounds to form new compounds.

    Combustion Reactions: These reactions involve the reaction of a substance with oxygen to produce heat and light.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenoxy)pentanal involves its interaction with specific molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features of 5-(2-Fluoro-5-methylphenoxy)pentanal and analogous compounds:

Compound Name Molecular Formula Substituent(s) Molar Mass (g/mol) Functional Groups Key References
This compound C₁₂H₁₅FO₂ 2-Fluoro-5-methylphenoxy 210.24 Aldehyde, aryl ether
5-(4-Bromophenoxy)pentanal C₁₁H₁₃BrO₂ 4-Bromophenoxy 257.12 Aldehyde, aryl ether
5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-6-yl)pentanal (BTI) C₁₀H₁₆N₂O₂S Heterocyclic thioimidazolone 228.31 Aldehyde, thioether, imidazolone
(E)-5-(Methylsulfanyl)pentanal oxime C₆H₁₃NOS Methylsulfanyl, oxime 147.23 Aldehyde oxime, thioether
Pentanal (Valeraldehyde) C₅H₁₀O None 86.13 Aldehyde

Key Observations :

  • Substituent Effects: The fluorinated and brominated phenoxy analogs exhibit increased molar mass and hydrophobicity compared to unsubstituted pentanal. Bromine’s larger atomic radius may enhance steric hindrance compared to fluorine .
  • Functional Group Diversity: BTI () incorporates a sulfur-containing heterocycle, which could confer unique redox properties or coordination capabilities.

Physicochemical Properties

Compound Boiling Point (°C) Solubility Reactivity Notes
This compound Not reported Likely low in water Stabilized aldehyde due to electron-withdrawing fluorine; resistant to nucleophilic attack
5-(4-Bromophenoxy)pentanal Not reported Hydrophobic Bromine’s polarizability may enhance halogen bonding in organic solvents
Pentanal 102–103 Slightly soluble (3.3 g/L) Volatile; prone to oxidation to pentanoic acid

Environmental and Toxicological Profiles :

  • Fluorinated/Brominated Analogs : Expected to exhibit slower biodegradation due to halogen substituents. Fluorine’s stability may reduce acute toxicity compared to bromine, though chronic effects require further study .

Research Findings and Gaps

  • Reactivity: Fluorine’s electron-withdrawing effect in this compound likely reduces aldehyde oxidation rates compared to pentanal .
  • Environmental Fate: Halogenated phenoxy groups may increase persistence in soil compared to unsubstituted pentanal .

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